Methyl 4-methyl-2-(4-methylbenzamido)-5-((3-(trifluoromethyl)phenyl)carbamoyl)thiophene-3-carboxylate
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Overview
Description
Methyl 4-methyl-2-(4-methylbenzamido)-5-((3-(trifluoromethyl)phenyl)carbamoyl)thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-methyl-2-(4-methylbenzamido)-5-((3-(trifluoromethyl)phenyl)carbamoyl)thiophene-3-carboxylate typically involves multi-step organic reactions
Thiophene Core Formation: The thiophene core can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a cyanoacetamide, and elemental sulfur.
Functional Group Introduction:
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents or nucleophiles like sodium methoxide can be used under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Methyl 4-methyl-2-(4-methylbenzamido)-5-((3-(trifluoromethyl)phenyl)carbamoyl)thiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s structural features make it a potential candidate for drug development, particularly as an anti-inflammatory or anticancer agent.
Biological Studies: It can be used as a probe to study various biological pathways and interactions due to its unique functional groups.
Material Science: Thiophene derivatives are known for their electronic properties, making this compound useful in the development of organic semiconductors and conductive polymers.
Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules for various applications.
Mechanism of Action
The mechanism of action of Methyl 4-methyl-2-(4-methylbenzamido)-5-((3-(trifluoromethyl)phenyl)carbamoyl)thiophene-3-carboxylate is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound’s amide and ester functional groups may facilitate binding to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Methyl 4-methyl-2-(4-methylbenzamido)-5-phenylthiophene-3-carboxylate: Lacks the trifluoromethyl group, which may affect its biological activity and chemical reactivity.
Methyl 4-methyl-2-(4-chlorobenzamido)-5-((3-(trifluoromethyl)phenyl)carbamoyl)thiophene-3-carboxylate: Contains a chlorobenzamido group instead of a methylbenzamido group, potentially altering its properties.
Uniqueness: The presence of the trifluoromethyl group in Methyl 4-methyl-2-(4-methylbenzamido)-5-((3-(trifluoromethyl)phenyl)carbamoyl)thiophene-3-carboxylate imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
Molecular Formula |
C23H19F3N2O4S |
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Molecular Weight |
476.5 g/mol |
IUPAC Name |
methyl 4-methyl-2-[(4-methylbenzoyl)amino]-5-[[3-(trifluoromethyl)phenyl]carbamoyl]thiophene-3-carboxylate |
InChI |
InChI=1S/C23H19F3N2O4S/c1-12-7-9-14(10-8-12)19(29)28-21-17(22(31)32-3)13(2)18(33-21)20(30)27-16-6-4-5-15(11-16)23(24,25)26/h4-11H,1-3H3,(H,27,30)(H,28,29) |
InChI Key |
YUUOQCRGNMUDQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C(=C(S2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C)C(=O)OC |
Origin of Product |
United States |
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